2-Hex-3-en-3-yl-1,3,2-benzodioxaborole
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Overview
Description
2-Hex-3-en-3-yl-1,3,2-benzodioxaborole is a chemical compound with the molecular formula C12H17BO3 and a molecular weight of 220.073 g/mol . It is known for its unique structure, which includes a benzodioxaborole ring fused with a hexenyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole typically involves the reaction of catechol with boronic acid in the presence of a suitable solvent . The reaction conditions, such as temperature and time, can significantly affect the yield and purity of the product. Industrial production methods may involve optimized reaction conditions and purification techniques to ensure high-quality output.
Chemical Reactions Analysis
2-Hex-3-en-3-yl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hex-3-en-3-yl-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hex-3-en-3-yl-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hex-3-en-3-yl-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:
1,3,2-benzodioxaborole: Known for its strong oxidative properties and stability.
2-(cis-1-Ethyl-1-butenyl)benzo[1,3,2]dioxaborole: Another derivative with similar structural features. The uniqueness of this compound lies in its specific hexenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hex-3-en-3-yl-1,3,2-benzodioxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-3-7-10(4-2)13-14-11-8-5-6-9-12(11)15-13/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZEZBDXVOEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(=CCC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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